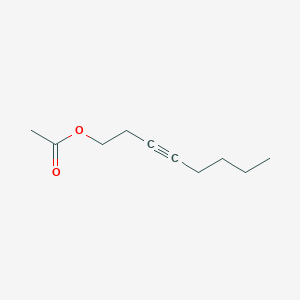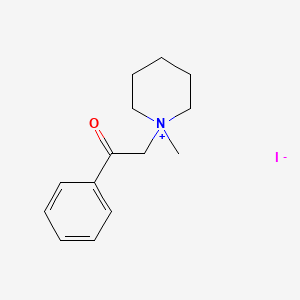
1-Methyl-1-(2-oxo-2-phenylethyl)piperidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone is an organic compound with a complex structure that includes a pyridine ring and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone typically involves the reaction of 1-methyl-3,4,5,6-tetrahydropyridine with a phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzyl alcohol.
Reduction: Formation of 2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanol: A reduced form of the compound with an alcohol group.
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-acetic acid: An oxidized form with a carboxylic acid group.
1-Methyl-3,4,5,6-tetrahydro-2h-pyridine: A simpler structure lacking the phenyl group.
Uniqueness
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone is unique due to its combination of a pyridine ring and a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
40538-50-9 |
|---|---|
Molekularformel |
C14H20INO |
Molekulargewicht |
345.22 g/mol |
IUPAC-Name |
2-(1-methylpiperidin-1-ium-1-yl)-1-phenylethanone;iodide |
InChI |
InChI=1S/C14H20NO.HI/c1-15(10-6-3-7-11-15)12-14(16)13-8-4-2-5-9-13;/h2,4-5,8-9H,3,6-7,10-12H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UQIVWHZGSGJFAA-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCCC1)CC(=O)C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



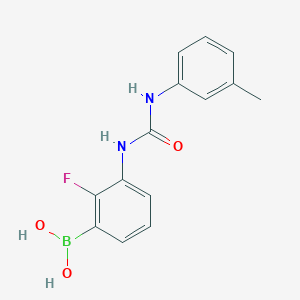
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)
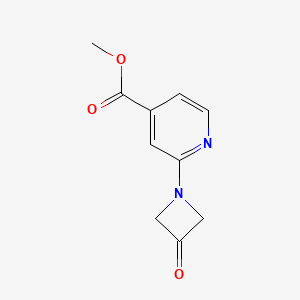
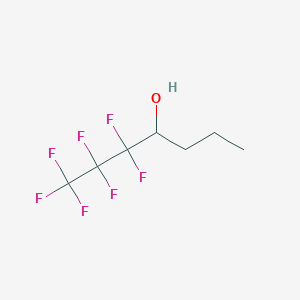
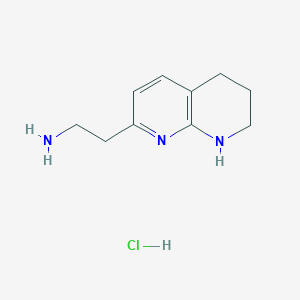
![5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid](/img/structure/B13986166.png)
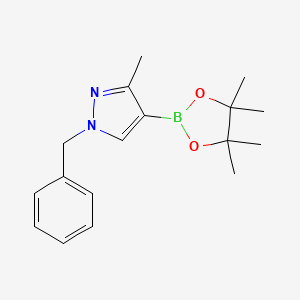
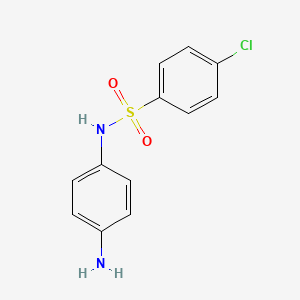
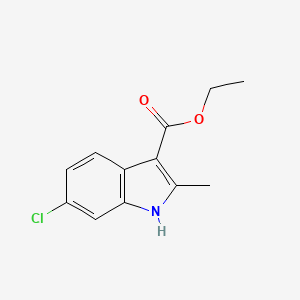


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13986208.png)
